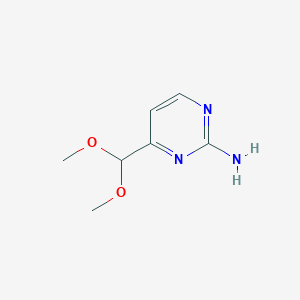

4-(Dimethoxymethyl)pyrimidin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

4-(dimethoxymethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQINWXZQCAIVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406739 | |

| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165807-05-6 | |

| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165807-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyrimidine Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine ring is a fundamental process in the synthesis of compounds like 4-(Dimethoxymethyl)pyrimidin-2-amine. This typically involves the condensation of a three-carbon component with a nitrogen-containing fragment, most commonly an amidine or a related species.

Cyclization reactions are the bedrock of pyrimidine synthesis, allowing for the direct construction of the heterocyclic ring from acyclic precursors. These reactions are valued for their efficiency and ability to introduce a variety of substituents onto the pyrimidine core.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from three or more starting materials in a single synthetic operation. For the synthesis of 2-aminopyrimidines, a notable MCR is the Biginelli reaction and its variations, which involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea or guanidine.

While a direct multi-component synthesis of this compound is not extensively documented, the principles of MCRs can be applied. A hypothetical, yet plausible, three-component reaction could involve an appropriate glyoxal monoacetal, a β-ketoester equivalent, and guanidine. The versatility of MCRs lies in the ability to vary the starting components to generate a library of structurally diverse pyrimidines.

| Reaction Type | Reactants | Product Class | Key Advantages |

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl Compound, Guanidine | Dihydropyrimidines/Pyrimidines | High efficiency, atom economy, operational simplicity. |

| Three-Component Condensation | α,β-Unsaturated Ketone, Amidine, Carbon Source | Substituted Pyrimidines | Access to diverse substitution patterns. |

The most classical and widely employed method for the synthesis of the 2-aminopyrimidine (B69317) core is the Pinner synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.

For the specific synthesis of this compound, the key precursor would be a 1,3-dicarbonyl compound bearing a dimethoxymethyl group. A plausible synthetic precursor is a derivative of 4,4-dimethoxy-3-oxobutanal or ethyl 4,4-dimethoxyacetoacetate. The reaction proceeds via a cyclocondensation mechanism where the guanidine nitrogen atoms attack the carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic pyrimidine ring.

Plausible Synthetic Route to this compound:

Step 1: Synthesis of the 1,3-Dicarbonyl Precursor: A suitable precursor, such as ethyl 4,4-dimethoxyacetoacetate, can be synthesized through various organic transformations, for instance, from commercially available starting materials like ethyl acetoacetate and trimethyl orthoformate.

Step 2: Cyclocondensation with Guanidine: The synthesized β-keto acetal (B89532) is then reacted with guanidine, typically in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated to drive the condensation and subsequent aromatization to furnish this compound.

| Precursor 1 | Precursor 2 | Reaction Conditions | Product |

| Ethyl 4,4-dimethoxyacetoacetate | Guanidine Hydrochloride | Sodium Ethoxide, Ethanol, Reflux | This compound |

| 1,1-Dimethoxy-3-buten-2-one | Guanidine | Base, Solvent | This compound |

Oxidative annulation reactions represent a more modern approach to pyrimidine synthesis, often involving transition-metal catalysis. These methods can construct the pyrimidine ring from simpler, non-traditional starting materials through a sequence of C-H activation and C-N bond formation steps. While specific applications of oxidative annulation for the direct synthesis of this compound are not prevalent in the literature, the general strategy holds promise for future synthetic innovations. For instance, a [3+3] annulation of an enamine derivative with an amidine under oxidative conditions could potentially lead to the desired pyrimidine core.

Functionalization of Pre-existing Pyrimidine Cores

Once the pyrimidine ring is formed, its further derivatization is a powerful strategy to access a wide range of analogs. This is particularly relevant for introducing functional groups that might not be compatible with the conditions of ring formation.

Late-stage functionalization (LSF) has emerged as a crucial tool in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late stage of the synthesis. This approach avoids the need for de novo synthesis of each analog. For a molecule like this compound, LSF techniques can be envisioned to introduce substituents at the C5 and C6 positions of the pyrimidine ring.

Potential Late-Stage Functionalization Reactions for this compound:

C-H Arylation/Olefination: Palladium-catalyzed C-H activation has been successfully applied to the C5-position of 2-aminopyrimidines. rsc.orgrsc.org This would allow for the introduction of various aryl or vinyl groups at the C5 position of the target molecule, significantly expanding its structural diversity.

Halogenation: Selective halogenation at the C5 position can be achieved using various electrophilic halogenating agents. The resulting 5-halo-4-(dimethoxymethyl)pyrimidin-2-amine would be a versatile intermediate for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Nitration/Amination: Electrophilic nitration at the C5 position, followed by reduction, could introduce an amino group, providing a handle for further derivatization.

| Functionalization Position | Reaction Type | Reagents/Catalysts | Potential New Functional Group |

| C5 | C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl |

| C5 | C-H Olefination | Pd(OAc)₂, Ligand, Alkene | Alkenyl |

| C5 | Halogenation | NBS, NCS, NIS | Bromo, Chloro, Iodo |

| C5 | Nitration | HNO₃/H₂SO₄ | Nitro |

Strategic C-H Activation and Coupling Reactions

Direct C-H activation has emerged as a powerful tool for the functionalization of pyrimidine rings, avoiding the need for pre-functionalized substrates. Palladium-catalyzed reactions have been particularly prominent in this area. For instance, a straightforward strategy has been developed for the arylation and olefination at the C5-position of the N-(alkyl)pyrimidin-2-amine core. rsc.orgrsc.org This approach is highly regioselective and operates through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the coupling partner. rsc.orgrsc.org

The use of directing groups can further control the regioselectivity of C-H functionalization. Pyrimidine and pyridine moieties themselves can act as directing groups, facilitating the activation of specific C-H bonds in attached aryl groups. researchgate.netacs.org Rhodium(III)-catalyzed C-H amidation of aniline derivatives using a pyrimidine directing group has also been reported, showcasing the versatility of this approach. acs.org These methods provide a direct route to introduce complexity and build upon the pyrimidine scaffold.

Synthesis of this compound

The synthesis of this compound, a valuable building block, can be approached through several strategic routes, primarily involving the construction of the pyrimidine ring from acyclic precursors.

Detailed Synthetic Routes and Reaction Mechanisms

The classical and most direct approach to synthesizing 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with guanidine. mdpi.comslideshare.netslideshare.net

Pyruvic aldehyde dimethyl acetal (also known as 1,1-dimethoxy-2-propanone) serves as a key 1,3-dicarbonyl equivalent for the synthesis of this compound. The presence of the acetal protects the aldehyde functionality, which is sensitive to the basic conditions often employed in the cyclocondensation reaction.

The proposed reaction mechanism involves the initial condensation of the ketone moiety of pyruvic aldehyde dimethyl acetal with guanidine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The acetal group remains intact throughout this process, yielding the desired this compound.

Cyclocondensation reactions are the cornerstone of pyrimidine synthesis. The reaction of a β-dicarbonyl compound or its synthetic equivalent with a source of the N-C-N fragment, such as guanidine, is a widely employed strategy. researchgate.net The reaction is typically catalyzed by either an acid or a base. In the case of synthesizing this compound, guanidine hydrochloride is often used in the presence of a base like sodium ethoxide or sodium hydroxide.

The general mechanism for this acid- or base-catalyzed cyclocondensation proceeds through a series of addition and elimination steps, ultimately leading to the formation of the stable pyrimidine ring. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

Optimization of Reaction Conditions and Yield

The yield of pyrimidine synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of substituted pyrimidines, various catalysts such as β-cyclodextrin have been explored to improve yields and promote green chemistry principles. The optimization of a related pyrimidine synthesis is detailed in the table below.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Water | 100 | 10 | Trace |

| 2 | Acetic Acid | Ethanol | 80 | 8 | 45 |

| 3 | Sodium Ethoxide | Ethanol | 80 | 6 | 75 |

| 4 | β-Cyclodextrin (20 mol%) | Water | 60-65 | 2 | 90 |

This is an illustrative data table based on the optimization of a similar multicomponent pyrimidine synthesis and is intended to demonstrate the principles of reaction condition optimization.

Microwave irradiation has also been successfully employed to accelerate the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating. units.it

Strategic Application of Acetal Protecting Groups in Pyrimidine Synthesis

Acetal protecting groups are crucial in the synthesis of complex molecules containing carbonyl functionalities. wikipedia.org In the context of pyrimidine synthesis, particularly when dealing with precursors that have aldehyde or ketone groups that are not intended to participate in the initial cyclization, acetal protection is indispensable. wikipedia.org

The acetal group is stable under the basic or neutral conditions typically used for the cyclocondensation reaction to form the pyrimidine ring. wikipedia.org This stability allows for the selective reaction of other functional groups within the molecule. For the synthesis of this compound, the dimethyl acetal group effectively masks the reactive aldehyde functionality of pyruvic aldehyde.

Rationale for Acetal Protection of Carbonyl Functionality

In the synthesis of pyrimidine derivatives featuring a carbonyl group, such as a formyl group at the C4-position, the use of a protecting group is often essential. The dimethoxymethyl group in this compound is a dimethyl acetal, which serves to protect a formyl (aldehyde) functionality.

The primary rationale for this protection strategy is the inherent reactivity of aldehydes. Carbonyl groups are susceptible to reaction with a wide array of nucleophiles and are sensitive to both acidic and basic conditions that might be employed during the synthesis of the pyrimidine ring or subsequent modifications. libretexts.org Acetals are stable in neutral to strongly basic environments, making them excellent protecting groups when irreversible additions of powerful reagents like organometallics or hydrides need to be prevented. libretexts.org

By converting the aldehyde to an acetal, its reactivity is temporarily masked, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions at the carbonyl carbon. libretexts.org This is particularly crucial in multistep syntheses where various reagents and conditions are employed. The stability of the acetal under non-acidic conditions ensures the integrity of the protected formyl group until its regeneration is desired.

Methods for Acetal Formation and Selective Deprotection

The formation of the dimethoxymethyl group is typically achieved by reacting the corresponding aldehyde with methanol in the presence of an acid catalyst. To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is often removed.

Electrochemically Assisted Deprotection Methodologies

Electrochemical methods offer a mild and efficient alternative for the deprotection of acetals under neutral conditions, thereby avoiding the use of harsh acids or bases. This technique is particularly valuable when dealing with substrates that are sensitive to acidic conditions. The process involves the electrochemical oxidation of the acetal, which can be performed in a flow electrolysis cell. For instance, the electrochemical deprotection of p-methoxybenzyl (PMB) ethers, which are structurally related to acetals, yields the deprotected alcohol and p-methoxybenzaldehyde dimethyl acetal as a byproduct, showcasing the applicability of electrochemistry in cleaving such linkages. nih.gov

This method aligns with the principles of green chemistry by minimizing the use of chemical reagents and often proceeding with high efficiency. mdpi.com The ability to perform these reactions without the need for chemical oxidants and the potential for recovery and reuse of the electrolyte make it an attractive and sustainable option. nih.gov

Acid-Catalyzed Hydrolysis and its Limitations

The most common method for acetal deprotection is acid-catalyzed hydrolysis. nih.gov This reaction involves treating the acetal with aqueous acid, which protonates one of the oxygen atoms, leading to the elimination of an alcohol molecule and the formation of an oxonium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl group.

Advanced Synthetic Techniques and Their Applicability to Pyrimidine Synthesis

Modern synthetic chemistry has seen the advent of techniques that enhance reaction efficiency, reduce environmental impact, and allow for the rapid synthesis of complex molecules. These methods are highly applicable to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. sphinxsai.com In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. sphinxsai.comjaveriana.edu.cojaveriana.edu.co This technique is particularly effective for multicomponent reactions, which are often used to construct the pyrimidine ring. javeriana.edu.co The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. sphinxsai.com

The synthesis of various 2-aminopyrimidine derivatives has been successfully achieved using microwave assistance, demonstrating the versatility of this technology. researchgate.netrsc.orgnih.govmdpi.comnanobioletters.comnih.gov For example, a comparative study on the synthesis of 4,6-diarylpyrimidines showed that while conventional heating produced higher yields, it required significantly longer reaction times compared to the microwave-assisted method. javeriana.edu.cojaveriana.edu.co

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4,6-diaryl-2-aminopyrimidines | Conventional Heating | 8-12 hours | up to 93% | javeriana.edu.cojaveriana.edu.co |

| 4,6-diaryl-2-aminopyrimidines | Microwave Irradiation | 10-20 minutes | up to 83% | javeriana.edu.cojaveriana.edu.co |

| 2-amino-4-chloro-pyrimidine derivatives | Microwave Irradiation | 15-30 minutes | 54% | nih.govnih.gov |

| Substituted 2-aminopyrimidines | Microwave Irradiation | Not specified | 33-62% | nanobioletters.com |

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidines. rsc.orgresearchgate.net These approaches focus on the use of environmentally benign solvents (such as water or ethanol), catalysts, and energy-efficient methods. researchgate.net

Microwave-assisted synthesis is itself considered a green chemistry approach due to its energy efficiency and often solvent-free conditions. nanobioletters.com Other green strategies in pyrimidine synthesis include the use of multicomponent reactions, which improve atom economy by incorporating multiple starting materials into the final product in a single step. rsc.org The use of reusable catalysts and biodegradable solvents further contributes to the sustainability of these synthetic routes. researchgate.net For instance, the synthesis of fluorinated 2-aminopyridines has been achieved through an environmentally benign, multicomponent one-pot reaction. rsc.org

| Green Approach | Benefit | Example in Pyrimidine Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, often solvent-free | Rapid synthesis of 2-aminopyrimidine derivatives | nanobioletters.com |

| Multicomponent Reactions | High atom economy, reduced waste | One-pot synthesis of fluorinated 2-aminopyridines | rsc.org |

| Use of Green Solvents | Reduced environmental impact and toxicity | Reactions in water or ethanol | researchgate.net |

| Reusable Catalysts | Reduced waste and cost | Use of solid-supported catalysts | researchgate.net |

Microscale Reactions and Highly Reactive Reagents

The synthesis of complex pyrimidine derivatives, such as this compound, is increasingly benefiting from advanced chemical technologies that offer enhanced control, efficiency, and safety. Among these, microscale reaction technologies, particularly continuous flow chemistry, and the use of highly reactive organometallic reagents represent the forefront of modern synthetic strategies. These methodologies allow for precise manipulation of reaction parameters and the formation of carbon-carbon or carbon-nitrogen bonds that are otherwise challenging to achieve through classical methods.

Microscale and Continuous Flow Synthesis

Microreactors and continuous flow systems offer significant advantages over traditional batch synthesis for pyrimidine derivatives. By conducting reactions in small-scale, continuous-flow environments, chemists can achieve superior control over reaction parameters such as temperature, pressure, and mixing. This leads to improved reaction yields, higher purity of products, and enhanced safety, especially when dealing with exothermic reactions or hazardous intermediates.

Recent studies have demonstrated the successful application of continuous flow technology for the synthesis of various substituted pyrimidines. For instance, iron-catalyzed [4+2] annulation reactions of amidines with α,β-unsaturated ketoxime acetates have been adapted to flow conditions. researchgate.net This method allows for the rapid construction of 2,4,6-trisubstituted pyrimidines with significantly reduced reaction times compared to batch processes, while maintaining comparable yields. researchgate.net

Another approach involves the use of high-temperature and high-pressure flow reactors for the synthesis of fused pyrimidinone derivatives, which can be achieved in minutes with yields of up to 96%. acs.org These systems facilitate the use of low-boiling solvents and simplify workup and isolation procedures. acs.org The regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has also been shown to improve under continuous flow conditions, offering better yields and selectivity with a dramatic decrease in reaction time compared to conventional batch methods. vapourtec.com

For a hypothetical continuous flow synthesis of a precursor to this compound, one could envision reacting a suitable 1,3-dicarbonyl equivalent with guanidine in a heated, pressurized flow reactor. The precise control offered by this setup would be crucial for managing the reaction intermediates and maximizing the yield of the desired pyrimidine core.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrimidine Derivatives

| Parameter | Batch Reaction | Continuous Flow Reaction | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes | Dramatic Reduction |

| Yield | Moderate to Good | Comparable or Improved | Efficiency |

| Regioselectivity | Often produces mixtures | Can be significantly improved | Higher Purity |

| Safety | Risk of thermal runaway | Superior heat exchange, smaller volumes | Enhanced Safety |

| Scalability | Difficult, requires re-optimization | Straightforward (scaling-out) | Production Flexibility |

Application of Highly Reactive Reagents

Highly reactive reagents, particularly organometallic compounds like Grignard and organolithium reagents, are powerful tools for the functionalization of the pyrimidine ring. These strong nucleophiles and bases can introduce a wide variety of substituents, which is essential for creating diverse libraries of pyrimidine derivatives for biological screening.

Organolithium Reagents: Organolithium reagents are utilized for the regioselective synthesis of pyrimidine derivatives. researchgate.netuaeu.ac.ae For example, they can be used to introduce substituents at the C-4 position of the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen. researchgate.net The reaction of 2,4-dichloropyrimidines with organolithium reagents can be controlled to selectively substitute one or both chlorine atoms, providing a pathway to various substituted pyrimidines. researchgate.netuaeu.ac.ae

Grignard Reagents: Grignard reagents (RMgX) are also widely employed in the synthesis of substituted pyrimidines. acs.org They can participate in cross-coupling reactions with halogenated pyrimidines, typically catalyzed by transition metals like nickel or palladium, to form new carbon-carbon bonds. researchgate.net This approach is effective for introducing alkyl or aryl groups at various positions on the pyrimidine ring. researchgate.net Furthermore, Grignard reagents can add directly to the pyrimidine ring, particularly in the presence of an activating group like a nitrile, leading to C6-substituted 1,2-dihydropyrimidines or α-keto-4-aminopyrimidines after further reaction. acs.orgnih.gov

The synthesis of this compound could potentially involve the use of such a highly reactive reagent. A plausible, though hypothetical, route could involve the reaction of a lithiated or Grignard reagent derived from dimethoxymethane with a 2-amino-4-halopyrimidine. This would introduce the dimethoxymethyl group at the C-4 position via nucleophilic substitution. Careful control of reaction conditions, such as low temperatures, would be critical to prevent side reactions and ensure the stability of the acetal group.

Table 2: Examples of Highly Reactive Reagents in Pyrimidine Synthesis

| Reagent Type | Example Reagent | Starting Material | Product Type | Reference |

|---|---|---|---|---|

| Organolithium | Phenyllithium (PhLi) | 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | researchgate.net |

| Grignard | Alkyl/Arylmagnesium Halide | 2,4,6-Trichloropyrimidine | Alkyl/Aryl substituted pyrimidines | researchgate.net |

| Grignard | Various RMgX | 4-Amino-5-cyano-2-methylpyrimidine | C6-substituted 1,2-dihydropyrimidines | acs.org |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced NMR experiments, allows for the unambiguous assignment of all atoms in 4-(Dimethoxymethyl)pyrimidin-2-amine.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals are based on well-established chemical shifts for pyrimidine (B1678525) derivatives. ajol.inforesearchgate.net

The key expected resonances in the ¹H NMR spectrum are:

Pyrimidine Ring Protons (H-5 and H-6): The pyrimidine ring protons typically appear as doublets in the aromatic region. The H-6 proton, being adjacent to the electron-withdrawing nitrogen atom, is expected to be deshielded and resonate further downfield compared to the H-5 proton.

Amino Protons (-NH₂): The two protons of the primary amine group generally appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Acetal (B89532) Proton (-CH(OCH₃)₂): The single proton on the carbon atom bonded to two oxygen atoms is expected to appear as a distinct singlet.

Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups will produce a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyrimidine) | ~8.3 - 8.5 | Doublet (d) |

| H-5 (Pyrimidine) | ~6.8 - 7.0 | Doublet (d) |

| -NH₂ (Amine) | ~5.0 - 6.0 | Broad Singlet (br s) |

| -CH(OCH₃)₂ (Acetal) | ~5.4 - 5.6 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidine and acetal functional groups.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.) and its electronic environment.

The expected signals for this compound include:

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The carbon atoms of the heterocyclic ring will resonate in the aromatic region. The C-2 and C-4 carbons, being bonded to nitrogen atoms and functional groups, are expected at the lower field end of this region. The C-5 carbon typically appears at a higher field compared to other ring carbons. ajol.info

Acetal Carbon (-CH(OCH₃)₂): This carbon, bonded to two electronegative oxygen atoms, will appear in a characteristic region downfield from typical aliphatic carbons.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will give a single signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | ~163 |

| C-4 (Pyrimidine) | ~168 |

| C-6 (Pyrimidine) | ~158 |

| C-5 (Pyrimidine) | ~110 |

| -CH(OCH₃)₂ (Acetal) | ~102 |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and related functional groups. libretexts.orgresearchgate.net

While this compound is not chiral and does not have complex stereochemistry, advanced 2D NMR techniques would be instrumental in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon. For example, it would link the H-5 signal to the C-5 signal and the acetal proton signal to the acetal carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₇H₁₁N₃O₂), the molecular weight is 169.18 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the following key peaks would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 169, corresponding to the intact molecule.

Major Fragmentation Peaks: Fragmentation is likely to occur at the acetal group. Common fragmentation pathways would include the loss of a methoxy group (-OCH₃) leading to a peak at m/z = 138, or the loss of the entire dimethoxymethyl radical leading to a pyrimidine ring fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

|---|---|

| 169 | [M]⁺ (Molecular Ion) |

| 138 | [M - OCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The amino group (-NH₂) will typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. ajol.info

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methine groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring bonds will result in a series of absorptions in the 1500-1650 cm⁻¹ region.

C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the acetal group are expected in the 1050-1150 cm⁻¹ region. ripublication.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | -NH₂ | N-H Stretching |

| 3000 - 3100 | Pyrimidine Ring | Aromatic C-H Stretching |

| 2850 - 3000 | -CH(OCH₃)₂ | Aliphatic C-H Stretching |

| 1500 - 1650 | Pyrimidine Ring | C=N and C=C Stretching |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₇H₁₁N₃O₂, the theoretical elemental composition can be calculated. scbt.com

Table 5: Theoretical Elemental Composition of C₇H₁₁N₃O₂

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 49.69% |

| Hydrogen | H | 1.008 | 11.088 | 6.56% |

| Nitrogen | N | 14.01 | 42.03 | 24.84% |

| Oxygen | O | 16.00 | 32.00 | 18.92% |

| Total | | | 169.18 | 100.00% |

Experimental results from an elemental analyzer that fall within acceptable error margins (typically ±0.4%) of these theoretical values would provide strong evidence for the proposed molecular formula.

Chromatographic Techniques for Purity Assessment

The purity of this compound is a critical parameter for its application in research and synthesis. Chromatographic techniques are fundamental in assessing the purity of this compound by separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of pyrimidine derivatives. This method is suitable for separating polar and nonpolar compounds, making it ideal for analyzing 2-aminopyrimidine (B69317) structures. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a mixture of acetonitrile or methanol and water, sometimes with additives like acids or buffers to improve peak shape and resolution oup.com.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds provide a strong basis for its analysis. For instance, the analysis of other 2-aminopyrimidine derivatives has been successfully performed using C18 columns with a mobile phase consisting of an organic solvent and an aqueous buffer google.com. The use of tandem mass spectrometry (HPLC-MS/MS) can further enhance the specificity and sensitivity of the analysis, allowing for the detection and quantification of intermediates and degradation products in complex matrices oup.comoup.com. For many 2-amino-4,6-disubstituted-pyrimidine derivatives, purity is confirmed to be greater than 95% by HPLC analysis nih.gov.

Below is a hypothetical, yet representative, data table outlining typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected R.T. | Dependent on exact gradient and system, but typically 5-10 minutes |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the purity analysis of volatile and thermally stable compounds. For many pyrimidines and purines, derivatization is often necessary to increase their volatility and thermal stability for GC analysis semanticscholar.org. Reagents such as ethyl chloroformate have been used to derivatize these compounds before their separation on columns like HP-5 semanticscholar.org.

Given the structure of this compound, with its polar amine group, derivatization might be required to achieve good chromatographic performance and prevent peak tailing. The acetal group, however, is generally stable under typical GC conditions. A GC-MS (Gas Chromatography-Mass Spectrometry) setup would be particularly useful, not only for purity assessment but also for the identification of any impurities based on their mass spectra.

A potential GC method for a derivatized sample of this compound is outlined in the table below.

| Parameter | Condition |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Scan Range | 40-400 m/z |

| Injection Vol. | 1 µL (split mode) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions and for preliminary purity checks of synthesized compounds, including 2-aminopyrimidine derivatives nih.gov. The purity can be visually assessed by the presence of a single spot for the target compound.

For 2-aminopyrimidine derivatives, TLC is often performed on silica gel plates, and the spots are visualized under UV light (at 254 nm or 365 nm) nih.gov. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification under specific chromatographic conditions ictsl.net. Different solvent systems can be employed to achieve optimal separation. For compounds with basic amine groups, a small amount of a base like triethylamine or ammonia is sometimes added to the mobile phase to reduce streaking.

The following table presents representative TLC systems used for the analysis of 2-aminopyrimidine derivatives, which could be applicable to this compound.

| Stationary Phase | Mobile Phase (Solvent System) | Typical Rf Values for 2-Aminopyrimidine Derivatives |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (3:7) | 0.4 - 0.6 |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (9:1) | 0.3 - 0.5 |

| Silica Gel 60 F₂₅₄ | Chloroform / Triethylamine (6:4) | 0.7 - 0.8 researchgate.net |

These chromatographic techniques, often used in combination, provide a comprehensive assessment of the purity of this compound, ensuring its suitability for subsequent applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These methods can predict a wide range of properties, from molecular geometry to spectroscopic behavior and thermodynamic stability. jchemrev.com For many pyrimidine (B1678525) compounds, these calculations have been crucial in understanding their chemical behavior. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ijcce.ac.ir It is favored for its balance of accuracy and computational cost. Studies on similar 2-aminopyrimidine (B69317) structures often utilize DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G or 6-311++G to achieve reliable results. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT would determine the most stable three-dimensional conformation of 4-(Dimethoxymethyl)pyrimidin-2-amine by finding the minimum energy state. This process calculates key structural parameters. For related pyrimidine derivatives, typical calculated parameters include bond lengths (e.g., C-N, C-C, C-O) and bond angles, which are often compared with experimental X-ray diffraction data to validate the computational model. ijcce.ac.irresearchgate.net

Electronic structure analysis would yield information on the distribution of electrons within the molecule. This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. acs.org A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Data Table for Optimized Geometry Parameters of this compound (Illustrative) No specific data is available for this compound. The table below is an example of how such data would be presented.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C2-N1 Bond Length | Data not available |

| C4-C5 Bond Length | Data not available |

| N1-C2-N3 Bond Angle | Data not available |

| C4-C(acetal)-O Bond Angle | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.org Predicted shifts are typically correlated with experimental data to confirm assignments. acs.org While machine learning models are also emerging for this purpose, DFT remains a foundational method. nih.govchemrxiv.org For this compound, this would involve calculating the theoretical chemical shifts for each unique proton and carbon atom in the molecule.

Thermodynamic Parameters and Energy Exchange within Molecules

From the vibrational frequencies calculated using DFT, it is possible to determine various thermodynamic properties of the molecule, such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. nih.gov These calculations help in understanding the stability of the molecule at different temperatures and predicting the thermodynamics of potential reactions it might undergo. Such studies on related aminopyrimidines have provided insights into their relative tautomeric stabilities. jchemrev.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, typically a protein. mdpi.com These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.gov

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a target protein to predict its preferred binding mode and affinity. researchgate.net The results of these simulations are often scored based on binding energy (typically in kcal/mol), with lower values suggesting a more favorable interaction. nih.govresearchgate.net

Key interactions that stabilize the ligand-protein complex are identified, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, studies on other aminopyrimidine derivatives have shown that the amino group and the pyrimidine ring nitrogens are often involved in critical hydrogen bonding with amino acid residues like glutamic acid, lysine, or threonine in the active site of kinases or other enzymes. nih.govnih.gov The binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value) quantifies the strength of the interaction. acs.org Without experimental or computational data for this compound, its specific interactions and binding affinity with any protein target remain unknown.

Table 2: Hypothetical Data Table for Molecular Docking Results (Illustrative) No specific data is available for this compound. The table below is an example of how such data would be presented for a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase A | Data not available | Data not available | Data not available |

| Example Receptor B | Data not available | Data not available | Data not available |

Prediction of Mechanism of Action at the Molecular Level

The mechanism of action of a compound at the molecular level can be effectively predicted using computational techniques such as molecular docking. This method simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid, to predict its binding mode and affinity. For 2-aminopyrimidine derivatives, molecular docking has been extensively used to elucidate their potential mechanisms of action across various therapeutic areas, including as inhibitors of kinases, enzymes, and receptors. nih.govnih.govresearchgate.net

In the case of this compound, a molecular docking study would involve the following steps:

Target Identification: Based on the therapeutic area of interest (e.g., oncology, infectious diseases), a relevant biological target would be selected. For instance, cyclin-dependent kinases (CDKs) are common targets for pyrimidine-based inhibitors. nih.gov

In Silico Modeling: The three-dimensional structure of this compound would be generated and optimized.

Docking Simulation: The compound would be docked into the active site of the chosen target protein. The simulation would predict the most stable binding conformation and calculate a docking score, which is indicative of the binding affinity.

The predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target's active site. For example, the 2-amino group of the pyrimidine ring is a common hydrogen bond donor, while the pyrimidine ring itself can engage in pi-stacking interactions. The dimethoxymethyl group at the 4-position would also influence the binding orientation and specificity.

Table 1: Predicted Key Molecular Interactions of this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| 2-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Pyrimidine Ring Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine |

| Pyrimidine Ring | Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Dimethoxymethyl Group | Hydrophobic/Van der Waals | Leucine, Valine, Isoleucine |

These computational predictions provide a hypothesis for the compound's mechanism of action, which can then be validated through experimental assays.

Rational Design of Pyrimidine-based Compounds

Rational drug design utilizes computational methods to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. The 2-aminopyrimidine scaffold is a versatile starting point for the rational design of new therapeutic agents. researchgate.netnih.govnih.gov Computational studies on this compound would serve as a foundation for designing new analogs.

The process would typically involve:

Structure-Activity Relationship (SAR) Studies: By analyzing the predicted binding mode of this compound, medicinal chemists can identify which functional groups are crucial for activity and which can be modified to enhance binding affinity or selectivity. For instance, modifications to the dimethoxymethyl group could be explored to optimize hydrophobic interactions within the target's binding pocket.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interactions observed in the docking simulation. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity and can be used to screen virtual libraries for new compounds with the desired features. nih.gov

In Silico Screening: Virtual libraries of novel pyrimidine-based compounds, designed based on the SAR and pharmacophore models, can be screened computationally to predict their binding affinities and prioritize them for synthesis and experimental testing.

This iterative process of design, synthesis, and testing, guided by computational predictions, can significantly accelerate the discovery of new and more effective pyrimidine-based drugs.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Structural Features with Biological Activity

For a series of 2-aminopyrimidine derivatives, a QSAR model can be developed to correlate their structural features with a specific biological activity, such as inhibitory potency against a particular enzyme. nih.govresearchgate.net The structural features are represented by molecular descriptors, which can be categorized as:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Geometrical descriptors: Relate to the three-dimensional shape of the molecule.

Electronic descriptors: Pertain to the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantify the lipophilicity of the molecule.

A QSAR study involving this compound would require a dataset of structurally related compounds with their corresponding biological activities. The model would then identify the key descriptors that influence the activity. For example, the model might reveal that a certain range of lipophilicity or the presence of a hydrogen bond donor at a specific position is crucial for high potency.

Table 2: Examples of Molecular Descriptors and Their Potential Influence on Biological Activity

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Topological | Wiener Index | Molecular size and branching |

| Geometrical | Molecular Surface Area | Interaction with the receptor surface |

| Electronic | Dipole Moment | Electrostatic interactions with the target |

| Hydrophobic | LogP | Membrane permeability and binding to hydrophobic pockets |

The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Predicting Acidities (pKa) of Pyrimidine Derivatives

The acidity (pKa) of a molecule is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Computational methods can be employed to predict the pKa values of pyrimidine derivatives with a good degree of accuracy. nih.gov

For this compound, the pKa would be influenced by the electronic effects of the substituents on the pyrimidine ring. The 2-amino group is basic, while the pyrimidine nitrogens are also basic. The dimethoxymethyl group at the 4-position would exert an electronic effect that modulates the basicity of the ring nitrogens and the exocyclic amino group.

Computational approaches to pKa prediction often involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the free energy change of the protonation/deprotonation reaction, from which the pKa can be derived. nih.gov

QSAR Models: Similar to activity prediction, QSAR models can be developed to predict pKa based on a set of molecular descriptors. These models are trained on a dataset of compounds with experimentally determined pKa values. nih.gov

Accurate prediction of the pKa of this compound is essential for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.

Biological and Therapeutic Research Applications

Medicinal Chemistry of Pyrimidine (B1678525) Derivatives

The versatility of the pyrimidine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has made it a cornerstone in the design of novel therapeutic agents targeting a range of diseases.

The pyrimidine nucleus is a fundamental component of numerous therapeutic agents. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with a wide variety of biological targets. This has led to the successful development of pyrimidine-containing drugs for use as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The 2-aminopyrimidine (B69317) scaffold, in particular, is a key pharmacophore in many protein kinase inhibitors. This is because it can mimic the purine (B94841) ring of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of these enzymes. uniroma1.itfrontiersin.org

The biological activity of pyrimidine analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For 2-aminopyrimidine derivatives, SAR studies have revealed several key features for kinase inhibition. The 2-amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. acs.org Substituents at the 4- and 6-positions of the pyrimidine ring can be modified to enhance potency and selectivity for specific kinases. For instance, in the development of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position and modifications at the 6-position with moieties like 3',5'-dimethoxyphenyl led to analogs with improved potency and selectivity for the FGF receptor tyrosine kinase. nih.gov Similarly, for 2-aminopyrimidine derivatives targeting FLT3 kinase, substitutions on the phenyl ring attached to the 2-amino group and modifications at the 4-position of the pyrimidine core are critical for achieving high potency and selectivity over other kinases like c-KIT. acs.org

Mechanisms of Action

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with and modulate the function of various enzymes and receptors. A primary mechanism of action for many therapeutically relevant pyrimidine compounds is enzyme inhibition.

Research has heavily focused on the development of pyrimidine derivatives as inhibitors of enzymes implicated in disease pathogenesis, particularly kinases and cyclooxygenases.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. The 2-aminopyrimidine scaffold has been extensively utilized to develop inhibitors for a variety of kinases.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive the growth of several cancers. Numerous pyrimidine-based EGFR inhibitors have been developed. For example, fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines have been explored, with SAR studies indicating that substitutions at specific positions are crucial for inhibitory activity. frontiersin.org The 2-aminopyrimidine core is a key feature in many third-generation EGFR inhibitors designed to overcome resistance mutations. researchgate.net

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important target in certain types of leukemia. Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutated forms of FLT3. acs.orgresearchgate.net SAR studies on these compounds have led to the development of highly selective inhibitors with nanomolar potency. For instance, compounds have been developed that show over 1000-fold selectivity for FLT3 over the related kinase c-KIT, which is a desirable property to reduce certain side effects. acs.org

The table below summarizes the inhibitory activities of selected 2-aminopyrimidine derivatives against various kinases.

| Compound Class | Target Kinase | Key Structural Features | IC50 Values |

| 2-Aminopyrimidine Derivatives | FLT3-WT | Variously substituted phenyl at 2-amino position | 1.5–7.2 nM acs.org |

| 2-Aminopyrimidine Derivatives | FLT3-D835Y | Variously substituted phenyl at 2-amino position | 1.5–7.2 nM acs.org |

| 4-Piperazinyl-2-aminopyrimidines | JAK2 | Piperazinyl moiety at 4-position | 2.01 nM nih.gov |

| 4-Piperazinyl-2-aminopyrimidines | FLT3 | Piperazinyl moiety at 4-position | 0.51 nM nih.gov |

| 2-Aminopyrimidine Derivatives | FGFR4 | Tetra-substituted phenyl group | 2.6 nM nih.gov |

| Pyrido[2,3-d]pyrimidines | FGFr | 6-(3',5'-dimethoxyphenyl) group | 0.060 µM nih.gov |

| Pyrido[2,3-d]pyrimidines | PDGFr | 6-(2,6-dichlorophenyl) group | 1.11 µM nih.gov |

This table is for illustrative purposes and shows representative data for different classes of pyrimidine derivatives.

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Recent studies have shown that certain pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.comnih.gov For example, a study of newly synthesized pyrimidine derivatives identified compounds that exhibited high selectivity for COX-2 over COX-1, with potency comparable to the established COX-2 inhibitor meloxicam. mdpi.com SAR studies of pyrimidine-5-carbonitrile derivatives have also identified potent and selective COX-2 inhibitors, with some compounds showing activity in the submicromolar range. nih.gov

The table below presents data on the COX inhibitory activity of selected pyrimidine derivatives.

| Compound Class | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |

| Pyrimidine Derivative L1 | >100 µM | 1.25 µM | >80 |

| Pyrimidine Derivative L2 | >100 µM | 1.42 µM | >70.4 |

| Pyrimidine-5-carbonitrile 3b | - | 0.20 µM | - |

| Pyrimidine-5-carbonitrile 5b | - | 0.18 µM | - |

| Pyrimidine-5-carbonitrile 5d | - | 0.16 µM | - |

Data adapted from references mdpi.com and nih.gov. The selectivity index is a ratio of IC50 values and indicates preference for COX-2 inhibition.

Interaction with Biological Targets

Specific research detailing the direct interaction of 4-(Dimethoxymethyl)pyrimidin-2-amine with biological targets is not extensively documented in publicly available literature. However, the broader class of pyrimidine derivatives is known to interact with a wide array of biological targets, suggesting potential areas of investigation for this specific compound. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage with various enzymes and receptors.

Pyrimidine derivatives have been shown to act as inhibitors for several key biological targets. For instance, various substituted pyrimidines are known to inhibit kinases, which are crucial enzymes in cell signaling pathways. The pyrimidine ring can serve as a scaffold that presents substituents in a specific orientation to fit into the ATP-binding pocket of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways implicated in diseases like cancer. mdpi.comnih.gov Examples of kinases targeted by pyrimidine derivatives include Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are involved in cell cycle regulation and gene transcription, respectively. nih.gov

Furthermore, certain pyrimidine derivatives function as antagonists for G-protein coupled receptors (GPCRs). For example, dipyrimidine amines have been developed as potent and specific antagonists for the C-X-C chemokine receptor type 4 (CXCR4), which plays a role in cancer metastasis and inflammation. nih.gov Other pyrimidine-based compounds have been identified as selective antagonists for adenosine (B11128) receptors, which are involved in cardiovascular and inflammatory processes. nih.gov

The aminopyrimidine structure is also found in inhibitors of other enzymes, such as neuronal nitric oxide synthase (nNOS), where the pyrimidine core helps to position the molecule correctly within the active site to block enzyme function. nih.gov Given these precedents, it is plausible that this compound could be investigated for its potential to interact with kinases, GPCRs, or other enzymes, although empirical data is required to confirm any such activity.

Therapeutic Applications (General Pyrimidine Derivatives)

Anticancer Agents

Pyrimidine derivatives are a well-established class of anticancer agents, largely due to their structural similarity to the natural pyrimidine bases of nucleic acids. frontiersin.orgnih.gov This resemblance allows them to interfere with DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells. manchesterorganics.com The anticancer potential of pyrimidines has been demonstrated in a variety of fused and substituted scaffolds that can interact with diverse biological targets.

One of the primary mechanisms of action is the inhibition of enzymes crucial for nucleotide biosynthesis. manchesterorganics.com A classic example is 5-Fluorouracil, which disrupts the synthesis of thymidine, a key component of DNA. frontiersin.orgmanchesterorganics.com Other pyrimidine analogs, such as Gemcitabine and Cytarabine, are incorporated into DNA, where they halt chain elongation and induce cell death. nih.govmanchesterorganics.com

Beyond their role as antimetabolites, pyrimidine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These compounds can block signaling pathways that control cell proliferation, survival, and metastasis. The versatility of the pyrimidine scaffold has led to the development of drugs effective against a range of cancers, including breast, colon, lung, liver, and pancreatic cancers, as well as leukemia. nih.govfrontiersin.org Research has shown that specific substitutions on the pyrimidine ring can significantly influence the anticancer activity against different human cancer cell lines. frontiersin.org

| Compound Class/Derivative | Target/Mechanism | Cancer Type/Cell Line | Reference(s) |

| Pyrido[2,3-d]pyrimidine Derivatives | General Anticancer | Not Specified | nih.gov |

| Pyrimidine-Hydrazone Derivatives | Proliferation Inhibition | LoVo, MCF-7, A549, HeLa, etc. | nih.gov |

| Benzimidazole Pyrimidine Conjugates | Antitumor Activity | Not Specified | frontiersin.org |

| Thieno[2,3-d]pyrimidine Derivatives | c-Met Kinase Inhibition | Not Specified | |

| 5-Fluorouracil | DNA Synthesis Inhibition | Various Cancers | frontiersin.orgmanchesterorganics.com |

| Gemcitabine | DNA Synthesis Inhibition | Various Cancers | nih.gov |

Antimicrobial Agents (Antibacterial, Antifungal)

The pyrimidine framework is a key structural motif in the development of novel antimicrobial agents. nih.govresearchgate.net Derivatives of pyrimidine have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as different fungal species. researchgate.net The versatility of the pyrimidine ring allows for chemical modifications that can enhance potency and target specific microbial processes. researchgate.net

Several well-known therapeutic agents incorporate the pyrimidine nucleus. For instance, the antibacterial drug Trimethoprim functions by inhibiting dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. nih.gov Combination drugs like Sulfadoxine-pyrimethamine have also been used, leveraging a dual-action mechanism to combat microbial resistance. nih.gov

Research has explored a multitude of pyrimidine derivatives for their antimicrobial efficacy. Studies have shown that compounds featuring substitutions like thiosemicarbazide (B42300) or fusion with other heterocyclic rings, such as triazole or thiadiazole, can exhibit significant antibacterial activity against species like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Similarly, certain derivatives have shown potent antifungal activity against fungi such as Aspergillus niger and Candida albicans. researchgate.net The antimicrobial action is often influenced by the specific functional groups attached to the pyrimidine core. researchgate.net

| Compound/Derivative Class | Tested Organisms | Type of Activity | Reference(s) |

| Thiosemicarbazide Substituted Pyrimidine | E. coli, P. aeruginosa, etc. | Antibacterial | researchgate.net |

| Triazole Substituted Pyrimidine | P. aeruginosa, S. aureus, E. coli | Antibacterial | researchgate.net |

| General Pyrimidine Derivatives | Aspergillus niger, Candida albicans | Antifungal | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivatives | Various Bacteria & Fungi | Antimicrobial | nih.gov |

| Trimethoprim | Bacteria | Antibacterial | nih.gov |

Anti-inflammatory Agents

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties. nih.govscbt.com Several pyrimidine-based drugs, such as proquazone (B1679723) and tofacitinib, are used clinically to manage inflammatory conditions. The primary mechanism through which many of these compounds exert their effect is by inhibiting key inflammatory mediators.

A major target for pyrimidine-based anti-inflammatory agents is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the production of prostaglandins like PGE2, which are central to the inflammatory response, is reduced. Some derivatives have been shown to be selective inhibitors of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

In addition to COX inhibition, pyrimidine derivatives can modulate other inflammatory pathways. They have been found to inhibit the production of nitric oxide (NO) and suppress the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that governs the expression of many pro-inflammatory genes. Certain compounds also reduce the levels of inflammatory cytokines. The anti-inflammatory potential of a pyrimidine derivative is often linked to the specific substituents on the pyrimidine ring.

| Compound Class/Derivative | Mechanism of Action | Key Findings | Reference(s) |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 Inhibition | IC50 value of 0.04 ± 0.02 μmol against COX-2 | |

| General Pyrimidine Derivatives | Inhibition of PGE2, NO, NF-κB | Suppression of key inflammatory mediators | |

| Thiazolo[3,2-c]pyrimidine-5-thione derivative | General Anti-inflammatory | 37.4% edema reduction at 100 mg/kg | scbt.com |

| Morpholinopyrimidine derivatives | Inhibition of NO and COX-2 | Reduction in iNOS and COX-2 expression |

Antiviral Agents

The pyrimidine scaffold is a fundamental component in the design of many antiviral drugs. Pyrimidine nucleoside analogs, in particular, have been widely utilized for their ability to interfere with the replication of viral genetic material. mdpi.commanchesterorganics.com These compounds often mimic natural nucleosides and are incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and the inhibition of viral replication. manchesterorganics.com

This therapeutic strategy has proven effective against a wide range of viruses. For instance, pyrimidine derivatives like Idoxuridine and Trifluridine are used to treat herpes simplex virus (HSV) infections. frontiersin.org In the fight against human immunodeficiency virus (HIV), drugs such as Zidovudine (AZT) and Stavudine are well-known examples of pyrimidine-based reverse transcriptase inhibitors. nih.govfrontiersin.org

The antiviral activity of pyrimidine derivatives extends to other significant viral pathogens, including hepatitis B and C, influenza virus, respiratory syncytial virus, and various coronaviruses. mdpi.com Research continues to explore novel pyrimidine compounds, including fused pyrimidine systems, which have shown enhanced antiviral potential against various viruses. The combination of pyrimidine biosynthesis inhibitors with nucleoside analogues has also been shown to synergistically inhibit viruses like SARS-CoV-2.

| Compound/Drug Name | Target Virus | General Mechanism | Reference(s) |

| Zidovudine (AZT), Stavudine | Human Immunodeficiency Virus (HIV) | Inhibition of viral replication | nih.govfrontiersin.org |

| Idoxuridine, Trifluridine | Herpes Simplex Virus (HSV) | Inhibition of viral replication | frontiersin.org |

| Arabinosylcytosine | DNA Viruses (e.g., Herpes, Vaccinia) | Inhibition of viral replication | mdpi.com |

| 5-Fluorouridine | RNA Viruses | Inhibition of RNA viruses | mdpi.com |

| Lamivudine, Acyclovir, Remdesivir | HIV, Hepatitis B, Herpes, COVID-19 | Interference with DNA/RNA synthesis | manchesterorganics.com |

Other Pharmacological Activities (e.g., Antimalarial, CNS Depressants)

Beyond the major therapeutic areas, the versatile pyrimidine scaffold has been exploited to develop drugs with a variety of other pharmacological activities. nih.govresearchgate.net These include treatments for parasitic diseases like malaria and conditions affecting the central nervous system (CNS). mdpi.comnih.gov

Antimalarial Activity: Pyrimidine derivatives are crucial in antimalarial therapy. nih.gov They primarily act as antifolate agents, targeting the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite. This enzyme is essential for the folate biosynthesis pathway, which is required for DNA synthesis and parasite survival. Drugs like Pyrimethamine inhibit this enzyme, effectively halting the parasite's growth. manchesterorganics.com Due to rising drug resistance, these compounds are often used in combination therapies, such as with sulfadoxine. nih.gov

CNS Depressants and Other Activities: The pyrimidine ring is also a core component of barbiturates, a class of drugs known for their sedative and hypnotic properties, acting as central nervous system depressants. frontiersin.org Additionally, various pyrimidine derivatives have been investigated and utilized for other therapeutic effects, including anticonvulsant, antihypertensive, and analgesic activities. nih.govscbt.com This broad range of biological effects underscores the chemical and therapeutic versatility of the pyrimidine nucleus in drug development.

Future Research Directions in Pyrimidine-Based Therapeutics

The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutics. nih.govnih.gov Intermediates such as this compound are pivotal in the synthesis of complex pyrimidine derivatives, enabling researchers to explore new chemical spaces and biological targets. The future of pyrimidine-based drug discovery is geared towards addressing current clinical challenges, including acquired drug resistance, off-target toxicity, and the need for therapies against novel and "undruggable" targets. nih.govmdpi.com

Overcoming Drug Resistance:

A significant hurdle in cancer therapy is the development of resistance to targeted agents like kinase inhibitors. bohrium.com Future research is intensely focused on creating next-generation pyrimidine inhibitors that can effectively target mutated proteins. For example, in non-small cell lung cancer (NSCLC), resistance to first- and second-generation EGFR inhibitors often arises from the T790M mutation. While third-generation inhibitors were developed to target this, subsequent mutations like C797S can confer resistance again. nih.gov The development of fourth-generation inhibitors that can bind to the C797S-mutated EGFR is a key objective. mdpi.com

Strategies to circumvent resistance include:

Designing inhibitors with distinct binding modes: Creating molecules that bind to the target protein in a different manner than existing drugs can overcome resistance caused by mutations in the original binding site. nih.gov

Developing covalent inhibitors: These molecules form a permanent bond with the target protein, which can be particularly effective against mutations that attempt to weaken inhibitor binding affinity. nih.gov

Combination therapies: Combining inhibitors of pyrimidine de novo synthesis with salvage pathway inhibitors is a promising strategy to overcome the limitations of traditional antimetabolites. mdpi.com

Table 1: Strategies to Combat Resistance in Pyrimidine-Based Kinase Inhibitors

| Strategy | Mechanism of Action | Example Target / Mutation |

|---|---|---|

| Allosteric Inhibition | Binds to a site other than the active ATP-binding pocket, often unaffected by resistance mutations in the active site. | EGFR, ALK |

| Fourth-Generation Inhibitors | Designed to inhibit kinase targets that have developed resistance to previous generations of drugs. | EGFR with C797S mutation |

| PROTACs | Heterobifunctional molecules that induce targeted degradation of the resistance-conferring protein rather than just inhibiting it. nih.gov | BCR-ABL, EGFR |

| Dual-Target Inhibition | A single molecule designed to inhibit two different targets simultaneously, potentially preventing resistance from emerging through pathway redundancy. mdpi.comacs.org | PI3K/mTOR, ALK/EGFR bohrium.com |

Expanding to New Therapeutic Areas:

While oncology has been the dominant field for pyrimidine-based drugs, their potential in other diseases is vast and underexplored. The structural versatility of the pyrimidine core allows for its adaptation to a wide array of biological targets. nih.gov

Future and emerging therapeutic applications include:

Neurodegenerative Diseases: Kinases are increasingly implicated in diseases like Alzheimer's and Parkinson's. Pyrimidine-based inhibitors are being investigated for understudied kinases involved in these neurodegenerative pathways. acs.org

Virology: The pyrimidine biosynthesis pathway is crucial for viral replication. Inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) have shown broad-spectrum antiviral activity, and this remains a promising area for new drug development. frontiersin.orgrupress.org

Inflammatory and Immunological Disorders: Kinases such as Janus kinases (JAKs) are critical in cytokine signaling pathways that drive inflammation. Pyrimidine scaffolds are central to several approved and investigational JAK inhibitors for autoimmune diseases. acs.org

Anti-Infectives: The pyrimidine core is being explored for the development of new antibacterial and antifungal agents, addressing the urgent need for drugs against resistant pathogens. nih.govnih.gov

Targeting Novel and Understudied Proteins:

A significant portion of the human proteome, particularly the kinome, remains understudied. The Illuminating the Druggable Genome (IDG) initiative highlights many of these lesser-known kinases as potential therapeutic targets. Research is now focusing on developing selective pyrimidine-based chemical probes and inhibitors for these novel targets to validate their roles in disease. acs.org This exploration could unlock entirely new therapeutic strategies for a range of conditions. For instance, pyrimidine libraries are being screened against understudied kinases implicated in neurodegeneration, such as AAK1, BMP2K, and MARK4, to identify new lead compounds. acs.org

Innovative Drug Modalities: